N-(4-((6-甲基吡啶并[2,3-d]嘧啶-3-基)氨基)苯基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Met激酶抑制剂的发现
研究人员已经发现了有效且选择性的Met激酶抑制剂,包括诸如N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺之类的化合物。这些化合物在体内表现出显着的肿瘤抑制,并且由于其有希望的临床前安全性特征和在治疗人类胃癌中的疗效而被推进到临床试验中(Schroeder等人,2009年)。
抗癌剂的开发
已经合成了一系列功能化氨基酸衍生物,包括N-取代的羧酰胺,并评估了它们对各种人类癌细胞系的细胞毒性。其中一些化合物表现出显着的细胞毒性,表明它们在设计新的抗癌剂中具有潜在用途(Kumar等人,2009年)。
抗分枝杆菌活性
已经合成诸如N'-(4-(取代苯基氨基)-6-(吡啶-2-氨基)-1,3,5-三嗪-2-基)异烟肼之类的化合物,并测试了它们对结核分枝杆菌的体外抗结核活性。这些发现突出了它们在治疗结核病中的潜在应用(Raval等人,2011年)。
组蛋白脱乙酰基酶抑制
化合物N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺(MGCD0103)已被开发为口服组蛋白脱乙酰基酶抑制剂。它表现出显着的抗肿瘤活性,并已进入临床试验,显示出作为抗癌药物的前景(Zhou等人,2008年)。
抗惊厥活性
已经合成了一系列(E)-N-肉桂酰氨基烷醇衍生物并评估了它们的抗惊厥活性。这些化合物在大鼠癫痫模型中表现出显着的疗效,表明它们作为抗惊厥药物的潜力(Gunia-Krzyżak等人,2017年)。
乙酰胆碱酯酶抑制
已经设计并合成了吡嗪衍生物,包括3-[2-(1-苄基哌啶-4-基)乙基氨基]吡嗪,作为乙酰胆碱酯酶抑制剂。这些化合物,特别是茚并吡嗪衍生物,显示出有效的抑制活性,表明它们在治疗阿尔茨海默病等疾病中的潜在用途(Contreras等人,2001年)。
抗流感病毒活性
基于苯甲酰胺的5-氨基吡唑及其衍生物对禽流感(H5N1)表现出显着的抗病毒活性,为开发新的抗病毒剂提供了一条潜在途径(Hebishy等人,2020年)。
作用机制
Target of Action
The primary target of the compound N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide is believed to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide interacts with its targets, the tyrosine kinases, by binding to them . This binding inhibits the activity of the tyrosine kinases, thereby altering the phosphorylation process . The changes in phosphorylation can affect various cellular processes, leading to different outcomes depending on the specific tyrosine kinase that is targeted .
Biochemical Pathways
The inhibition of tyrosine kinases by N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide affects several biochemical pathways. One of the key pathways is the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. This process is crucial for the growth and spread of cancer cells. By inhibiting tyrosine kinases, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide can block angiogenesis, thereby limiting the growth and spread of cancer cells .
Pharmacokinetics
It is suggested that the compound may have poor oral bioavailability due to its large polar surface area .
Result of Action
The molecular and cellular effects of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide’s action include the inhibition of angiogenesis and the induction of DNA cleavage . These effects can lead to the death of cancer cells, as they rely on angiogenesis for nutrients and oxygen, and DNA cleavage can lead to cell death .
属性
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-7,9-13H,8,14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLVSMEMXQMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。